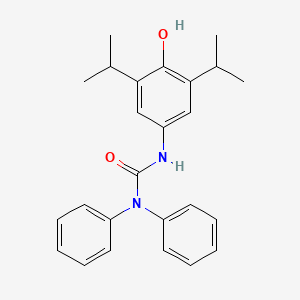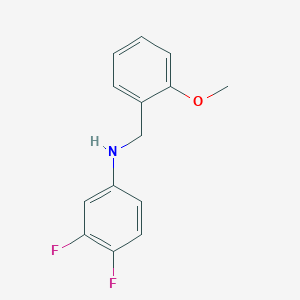![molecular formula C27H31N3O7S2 B5206166 N-[2-(3,4-dimethoxyphenyl)ethyl]-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide](/img/structure/B5206166.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(3,4-dimethoxyphenyl)ethyl]-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide, also known as "compound X," is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications.
作用機序
The mechanism of action of compound X is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in cellular signaling pathways. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells. In neuroprotection studies, compound X has been shown to activate certain signaling pathways that promote cell survival and reduce inflammation.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects, depending on the application. In cancer research, it has been shown to induce cell cycle arrest, inhibit angiogenesis, and reduce tumor growth. In neuroprotection studies, it has been shown to reduce oxidative stress, inflammation, and neuronal damage. Additionally, compound X has been shown to have vasodilatory effects, which may be beneficial in treating cardiovascular diseases.
実験室実験の利点と制限
One advantage of using compound X in lab experiments is its relatively low toxicity compared to other compounds used in cancer research. Additionally, it has shown promising results in various applications, making it a potential candidate for further research. However, one limitation is the lack of understanding of its mechanism of action and potential side effects.
将来の方向性
There are several future directions for research on compound X. One area of focus could be on understanding its mechanism of action and identifying potential targets for therapeutic applications. Additionally, further studies could be conducted to determine the optimal dosage and administration methods for different applications. Finally, clinical trials could be conducted to evaluate the safety and efficacy of compound X in humans.
合成法
The synthesis of compound X involves a series of chemical reactions starting with 3,4-dimethoxyphenylacetonitrile and 1,4-bis(chloromethyl)benzene. The reaction is catalyzed by potassium carbonate in dimethylformamide, followed by the addition of piperazine and sulfonyl chloride. The resulting compound is then purified through column chromatography to obtain the final product.
科学的研究の応用
Compound X has been studied for its potential therapeutic applications in various fields, including cancer treatment, neuroprotection, and cardiovascular diseases. In cancer research, compound X has shown promising results in inhibiting the proliferation of cancer cells and inducing apoptosis. In neuroprotection studies, compound X has been shown to protect neurons from damage caused by oxidative stress and inflammation. Additionally, compound X has been studied for its potential use in treating cardiovascular diseases, such as hypertension and heart failure.
特性
IUPAC Name |
1,4-bis(benzenesulfonyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]piperazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3O7S2/c1-36-25-14-13-21(19-26(25)37-2)15-16-28-27(31)24-20-29(38(32,33)22-9-5-3-6-10-22)17-18-30(24)39(34,35)23-11-7-4-8-12-23/h3-14,19,24H,15-18,20H2,1-2H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXCIJSVOEKEVSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2CN(CCN2S(=O)(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
573.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methyl-N~1~-pentylglycinamide](/img/structure/B5206089.png)
![4-chloro-3-{5-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5206095.png)
![3-allyl-5-{[5-(4-chloro-2-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5206097.png)
![sodium 3-[(4-methoxybenzoyl)amino]-3-phenylpropanoate](/img/structure/B5206101.png)
![N-methyl-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-N-[(3-methyl-2-thienyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5206105.png)


![N-methyl-3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]propanamide](/img/structure/B5206119.png)
![2-(4-bromophenyl)-3-[4-(diethylamino)phenyl]acrylonitrile](/img/structure/B5206125.png)
![3-({[3-(ethoxycarbonyl)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5206138.png)
![1-isopropyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol](/img/structure/B5206158.png)
![3-[(1-cycloheptyl-4-piperidinyl)oxy]-N-cyclopropyl-4-methoxybenzamide](/img/structure/B5206174.png)

![2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N-(4-pyridinylmethyl)acetamide](/img/structure/B5206180.png)